molecular formula C24H29N3O5S B11496576 N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B11496576
M. Wt: 471.6 g/mol
InChI Key: ABICYSRDGGMQHO-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a cyano group, diethoxyphenyl group, and a sulfonyl-substituted benzamide moiety. Its synthesis and reactivity make it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Cyano Group:

    Diethoxylation: The diethoxy groups are introduced via an electrophilic aromatic substitution reaction, often using ethylating agents under acidic conditions.

    Sulfonylation: The sulfonyl group is introduced through a sulfonyl chloride intermediate, reacting with the amine group of the piperidine ring.

    Amidation: The final step involves the formation of the benzamide moiety through a condensation reaction between the sulfonyl-substituted benzoyl chloride and the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium cyanide, sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-cyano-4,5-diethoxyphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzamide is unique due to its combination of functional groups, which confer specific reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H29N3O5S

Molecular Weight

471.6 g/mol

IUPAC Name

N-(2-cyano-4,5-diethoxyphenyl)-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

InChI

InChI=1S/C24H29N3O5S/c1-4-31-22-14-19(16-25)21(15-23(22)32-5-2)26-24(28)18-7-6-8-20(13-18)33(29,30)27-11-9-17(3)10-12-27/h6-8,13-15,17H,4-5,9-12H2,1-3H3,(H,26,28)

InChI Key

ABICYSRDGGMQHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)C#N)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)C)OCC

Origin of Product

United States

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